Physicochemical Property Differentiation: 1,3-Dimethyl-Sulfamoylphenyl-Pyrazole-5-Carboxamide vs. Celecoxib and the 4-Chloro Analog
This compound exhibits a lower molecular weight (294.33 g/mol), lower lipophilicity (XLogP3-AA = 0.4), and smaller topological polar surface area (TPSA = 115 Ų) compared to the clinically established COX-2 inhibitor celecoxib (MW 381.37, XLogP ~3.5, TPSA ~102 Ų) [1][2]. The reduced MW and lipophilicity place this compound closer to lead-like chemical space (MW <350, cLogP <3) than celecoxib, which resides in drug-like space. Versus the 4-chloro analog (4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, MW 328.77 g/mol), the target compound lacks the halogen substituent, yielding higher aqueous solubility potential and fewer halogen-specific off-target liabilities (e.g., halogen bonding to cytochrome P450 enzymes) [1].
| Evidence Dimension | Molecular weight, lipophilicity (XLogP3-AA), and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW = 294.33 g/mol; XLogP3-AA = 0.4; TPSA = 115 Ų |
| Comparator Or Baseline | Celecoxib: MW = 381.37 g/mol; XLogP ≈ 3.5; TPSA ≈ 102 Ų. 4-Chloro analog: MW = 328.77 g/mol |
| Quantified Difference | MW reduction of 87 g/mol vs. celecoxib; XLogP reduction of ~3.1 log units vs. celecoxib; TPSA increase of 13 Ų vs. celecoxib |
| Conditions | Computed properties from PubChem (2025.09.15 release); celecoxib values from PubChem CID 2662 |
Why This Matters
The lower lipophilicity (XLogP = 0.4) and smaller size favor aqueous solubility and reduce non-specific protein binding relative to celecoxib, making this compound preferable for biochemical assay development where solubility-limited artifacts must be minimized.
- [1] PubChem Compound Summary: CID 16802509, 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] PubChem Compound Summary: CID 2662, Celecoxib. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
